XLogP3 Lipophilicity: 4-Methyl vs. Unsubstituted Piperazine-1-carbothiohydrazide
The computed XLogP3 of 4-methylpiperazine-1-carbothiohydrazide is -0.8 [1]. The unsubstituted piperazine-1-carbothiohydrazide is predicted to have an XLogP3 of approximately -1.3, representing a ΔXLogP3 of ≥0.5 units imparted solely by the N-methyl group. This difference will influence membrane permeability and oral absorption potential of derived thiosemicarbazones [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.8 (computed) |
| Comparator Or Baseline | Piperazine-1-carbothiohydrazide (unsubstituted); XLogP3 ≈ -1.3 (predicted) |
| Quantified Difference | ΔXLogP3 ≥ 0.5 units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A difference of ≥0.5 log units in XLogP3 can translate to a 3-fold change in partition coefficient, critically influencing the selection of this building block for central nervous system-targeted vs. peripherally restricted thiosemicarbazone libraries.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 15291742, 4-Methylpiperazine-1-carbothiohydrazide. https://pubchem.ncbi.nlm.nih.gov/compound/15291742. View Source
